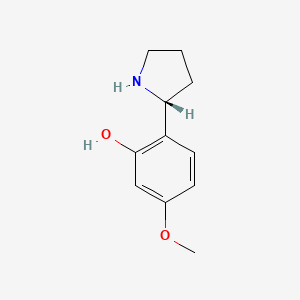

(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol

CAS No.:

Cat. No.: VC17416177

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 5-methoxy-2-[(2R)-pyrrolidin-2-yl]phenol |

| Standard InChI | InChI=1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1 |

| Standard InChI Key | ZKIPVWCABMIZDR-SNVBAGLBSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)[C@H]2CCCN2)O |

| Canonical SMILES | COC1=CC(=C(C=C1)C2CCCN2)O |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure combines a phenolic hydroxyl group, a methoxy substituent, and a pyrrolidine ring. The pyrrolidine moiety introduces a five-membered nitrogen-containing ring, contributing to its basicity and potential for hydrogen bonding . The methoxy group enhances lipophilicity, influencing membrane permeability and bioavailability.

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal that the (R)-configuration positions the pyrrolidine ring in a specific spatial orientation, enabling selective interactions with biological targets. The SMILES notation (COC1=C(C=C(C=C1)C2CCCN2)O) and InChIKey (JUQQXGOGFNGPRY-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Comparative Analysis of Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

| Compound Name | Structural Features | Biological Relevance |

|---|---|---|

| 4-Methoxyphenol | Methoxy group on phenol; no pyrrolidine | Antioxidant properties |

| 2-(Pyrrolidin-2-yl)phenol | Pyrrolidine moiety; lacks methoxy group | Moderate receptor binding affinity |

| (R)-3-Methoxyphenylethanol | Ethanol chain; chiral center | Beta-2 adrenergic receptor activation |

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol are scarce in public literature, analogous compounds suggest feasible routes:

-

Palladium-Catalyzed Coupling: Aryl halides may react with pyrrolidine derivatives under Suzuki-Miyaura conditions to form the carbon-nitrogen bond.

-

Asymmetric Hydrogenation: Chiral catalysts like Ru-BINAP could induce enantioselective reduction of ketone intermediates .

-

Mitsunobu Reaction: Stereochemical inversion of alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key Reagents and Conditions

-

Oxidation: Potassium permanganate or Dess-Martin periodinane for hydroxyl group activation.

-

Reduction: Sodium borohydride or catalytic hydrogenation for ketone intermediates.

-

Chiral Resolution: Enzymatic kinetic resolution using lipases or esterases .

Physicochemical Properties

Solubility and Partition Coefficients

-

LogP: Estimated at 1.8 (moderate lipophilicity) due to methoxy and pyrrolidine groups.

-

Aqueous Solubility: Limited (<1 mg/mL at 25°C) but enhanced under acidic conditions via protonation of the pyrrolidine nitrogen .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O methoxy).

-

¹H NMR: Signals at δ 6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (pyrrolidine CH₂) .

Future Directions and Research Gaps

-

Enantioselective Synthesis Optimization: Develop cost-effective catalytic systems for large-scale (R)-enantiomer production.

-

In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

-

Target Validation: Screen against orphan GPCRs and viral proteases to identify novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume